(4R,6S)-4-Hydroxy-6-methylpiperidin-2-one
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Overview
Description
(4R,6S)-4-Hydroxy-6-methylpiperidin-2-one is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its piperidinone ring structure, which includes a hydroxyl group at the 4th position and a methyl group at the 6th position. The specific stereochemistry of the compound, denoted by (4R,6S), indicates the spatial arrangement of these substituents, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6S)-4-Hydroxy-6-methylpiperidin-2-one can be achieved through various methods. One efficient and enantioselective process involves the Sharpless asymmetric dihydroxylation followed by regiospecific nucleophilic hydride opening of the cyclic sulfite/sulfate . This method ensures high enantiomeric purity and yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include the use of chiral catalysts and advanced purification techniques to ensure the desired stereochemistry and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4R,6S)-4-Hydroxy-6-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-keto-6-methylpiperidin-2-one.
Reduction: Formation of 4-hydroxy-6-methylpiperidine.
Substitution: Formation of various substituted piperidinones depending on the nucleophile used.
Scientific Research Applications
(4R,6S)-4-Hydroxy-6-methylpiperidin-2-one has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of (4R,6S)-4-Hydroxy-6-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(4S,6R)-4-Hydroxy-6-methylpiperidin-2-one: The enantiomer of the compound with opposite stereochemistry.
4-Hydroxy-6-methylpiperidine: A reduced form of the compound.
4-Keto-6-methylpiperidin-2-one: An oxidized form of the compound
Uniqueness
(4R,6S)-4-Hydroxy-6-methylpiperidin-2-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications .
Biological Activity
(4R,6S)-4-Hydroxy-6-methylpiperidin-2-one, a piperidine derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound, characterized by its unique stereochemistry, is being explored for various therapeutic properties, including anti-cancer and neuroprotective effects.
Chemical Structure and Synthesis
The compound this compound can be synthesized through various methodologies, including diastereoselective synthesis techniques. For instance, studies have demonstrated the utility of chiral building blocks in synthesizing this compound via intramolecular reactions that generate multiple stereogenic centers with high selectivity .
Anti-Cancer Properties
Recent research has highlighted the anti-cancer potential of piperidine derivatives, including this compound. A study focusing on related compounds showed that modifications in the piperidine structure could enhance their efficacy against hematological cancers. The compounds were found to reduce cell viability in various cancer cell lines while promoting apoptosis through the upregulation of pro-apoptotic genes such as p53 and Bax .
Table 1: Summary of Anti-Cancer Activity
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | H929 (MM) | TBD | Induction of apoptosis |
Related Piperidine Derivative II | MV-4-11 (AML) | TBD | Upregulation of p53 and Bax |
Related Piperidine Derivative IV | Various Hematological Lines | TBD | Apoptosis promotion |
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. Research indicates that certain piperidine derivatives can interact with sigma receptors, which are implicated in neuroprotection and modulation of neurotransmitter release. This interaction suggests a potential role for this compound in treating neurodegenerative diseases .
The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. The compound's stereochemistry plays a crucial role in its binding affinity to these targets, influencing pathways related to cell survival and apoptosis .
Case Studies
- Study on Anti-Cancer Activity : A series of piperidine derivatives were synthesized and evaluated for their anti-cancer properties. The study found that compounds structurally similar to this compound exhibited significant cytotoxic effects on multiple myeloma and acute myeloid leukemia cell lines. The mechanism involved the activation of apoptotic pathways .
- Neuroprotective Study : In a model of neurodegeneration, the administration of a piperidine derivative showed protective effects against neuronal cell death induced by oxidative stress. This was attributed to the compound's ability to modulate sigma receptor activity .
Properties
CAS No. |
653589-31-2 |
---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(4R,6S)-4-hydroxy-6-methylpiperidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-4-2-5(8)3-6(9)7-4/h4-5,8H,2-3H2,1H3,(H,7,9)/t4-,5+/m0/s1 |
InChI Key |
VTFYNUQTWXDGRT-CRCLSJGQSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CC(=O)N1)O |
Canonical SMILES |
CC1CC(CC(=O)N1)O |
Origin of Product |
United States |
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